N'-(1-naphthylmethylene)octanohydrazide

Description

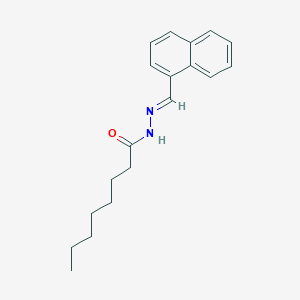

N'-(1-Naphthylmethylene)octanohydrazide is a hydrazide derivative characterized by an eight-carbon aliphatic chain (octanoyl group) linked to a hydrazide moiety, which is further substituted with a 1-naphthylmethylene group. These derivatives are synthesized via condensation reactions between hydrazides and carbonyl-containing precursors, often under acidic or catalytic conditions .

Properties

IUPAC Name |

N-[(E)-naphthalen-1-ylmethylideneamino]octanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-2-3-4-5-6-14-19(22)21-20-15-17-12-9-11-16-10-7-8-13-18(16)17/h7-13,15H,2-6,14H2,1H3,(H,21,22)/b20-15+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXKACNWKCDHAW-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NN=CC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N/N=C/C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural features and molecular properties of N'-(1-naphthylmethylene)hydrazide derivatives:

*Theoretical calculation based on standard atomic weights.

Coordination Chemistry and Metal Complexation

Hydrazides with 1-naphthylmethylene groups exhibit strong chelating capabilities. For example:

- INNMH coordinates with transition metals (Cu, Co, Ni, Zn) via azomethine nitrogen (C=N) and carbonyl oxygen (C=O), forming complexes with octahedral geometries. Magnetic moments (e.g., 2.18–5.02 μB) confirm high-spin configurations for Co(II) and Ni(II) .

- Benzimidazole-thio analogs () may exhibit dual coordination sites (N from benzimidazole and S from thioether), though solubility limitations hinder practical applications .

Solubility and Reactivity

- Aliphatic Chain Impact: Longer chains (e.g., octanoyl in the target compound) likely reduce aqueous solubility but enhance lipid membrane permeability compared to acetohydrazides (e.g., ) .

- Electron-Withdrawing Groups : Derivatives with nitro () or iodo () substituents show altered reactivity, such as slower hydrolysis but stronger electrophilic character .

- Bulkier Groups : Carbazole-iodo derivatives () exhibit steric hindrance, limiting coordination flexibility but improving thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.